molecular formula C9H15ClN2O2S B6200366 N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride CAS No. 2694729-37-6

N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride

Cat. No.: B6200366
CAS No.: 2694729-37-6
M. Wt: 250.7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitrobenzyl chloride and methylamine.

    Reduction: The nitro group of 4-nitrobenzyl chloride is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The resulting 4-aminobenzyl chloride is then reacted with methylamine to form N-{4-[(methylamino)methyl]phenyl}methanesulfonamide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.

    Continuous Flow Reactors: For the methylation step to ensure consistent product quality.

    Crystallization: The final product is purified through crystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes and proteins, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(dimethylamino)methyl]phenyl}methanesulfonamide hydrochloride
  • N-{4-[(ethylamino)methyl]phenyl}methanesulfonamide hydrochloride
  • N-{4-[(propylamino)methyl]phenyl}methanesulfonamide hydrochloride

Uniqueness

N-{4-[(methylamino)methyl]phenyl}methanesulfonamide hydrochloride is unique due to its specific methylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

CAS No.

2694729-37-6

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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